molecular formula Co3Dy B15488187 Cobalt--dysprosium (3/1) CAS No. 12187-40-5

Cobalt--dysprosium (3/1)

Cat. No.: B15488187
CAS No.: 12187-40-5
M. Wt: 339.300 g/mol
InChI Key: SFCBZEHOCHWDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt-dysprosium (3/1) is an intermetallic compound with a stoichiometric ratio of 3:1 between cobalt (Co) and dysprosium (Dy). Dysprosium, a lanthanide element (atomic number 66), exhibits high magnetic susceptibility and strong spin-orbit coupling, while cobalt, a transition metal (atomic number 27), contributes ferromagnetic properties due to its unpaired d-electrons . The combination of these elements likely results in materials with enhanced magnetic anisotropy and thermal stability, making them candidates for advanced magnetic applications such as high-performance permanent magnets or spintronic devices.

Co-Dy (3/1) may crystallize in a hexagonal or cubic lattice, depending on synthesis conditions, as observed in other lanthanide-cobalt systems .

Properties

CAS No.

12187-40-5

Molecular Formula

Co3Dy

Molecular Weight

339.300 g/mol

IUPAC Name

cobalt;dysprosium

InChI

InChI=1S/3Co.Dy

InChI Key

SFCBZEHOCHWDFT-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Dy]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Magnetic Properties

Table 1: Comparison of Dysprosium-Transition Metal Compounds

Compound Structure Type Magnetic Moment (μB) Curie Temperature (K) Key Applications References
Co-Dy (3/1) Hypothesized hexagonal ~15–20 (estimated) >300 (estimated) Permanent magnets
Dy-Fe (1:1) Heterodinuclear 10.2 (measured) 25–50 Molecular magnetism
Dy(III) Oxide Cubic (bixbyite) ~10.6 N/A Neutron absorbers, ceramics
Dy borohydrides Expanded organic cations Luminescent N/A Optical materials
  • Co-Dy vs. Dy-Fe : Dy-Fe heterodinuclear complexes exhibit lower magnetic moments (10.2 μB) and Curie temperatures (25–50 K) due to weaker exchange interactions between Dy(III) and Fe(III) ions . In contrast, Co-Dy (3/1) likely benefits from stronger Co-Dy exchange coupling, leading to higher magnetic anisotropy and thermal stability.
  • Co-Dy vs. Dy₂O₃ : Dysprosium(III) oxide adopts a cubic structure and lacks long-range magnetic order, whereas Co-Dy (3/1) is expected to display ferromagnetic or ferrimagnetic behavior due to Co’s metallic bonding .
  • Co-Dy vs. Dy borohydrides : Dy borohydrides prioritize luminescent properties over magnetism, highlighting the versatility of dysprosium in diverse applications .

Q & A

Q. Table 1: Synthesis Parameters and Outcomes

MethodTemperature (°C)AtmosphereAnnealing Time (hr)Characterization ToolsKey Outcome
Solid-State Reaction900Argon18XRD, SEM-EDSHomogeneous Co₃Dy phase
Arc Melting1500ArgonN/AICP-MS, TEMMinor Dy oxidation (<2%)

Advanced: How can contradictory magnetic hysteresis data for Co₃Dy be resolved?

Methodological Answer:
Discrepancies in coercivity (Hc) or remanence (Mr) often stem from:

  • Sample defects : Use high-resolution TEM to identify grain boundaries or impurities.
  • Measurement variability : Standardize protocols (e.g., vibrating sample magnetometer (VSM) settings, temperature ±0.1 K).
  • Crystallographic orientation : Perform XRD pole-figure analysis to assess texture effects. Cross-validate findings with neutron diffraction for bulk magnetic structure insights .

Basic: What characterization techniques are critical for structural analysis of Co₃Dy?

Methodological Answer:

  • XRD : Confirm crystallographic phase (e.g., hexagonal vs. cubic) and lattice parameters.
  • SEM-EDS : Map elemental distribution; ensure <1% stoichiometric deviation.
  • X-ray photoelectron spectroscopy (XPS) : Surface oxidation analysis (Dy₂O₃ formation alters magnetic properties).
  • Density measurements : Compare theoretical vs. experimental values to detect porosity .

Advanced: How to model the electronic structure of Co₃Dy using density functional theory (DFT)?

Methodological Answer:

Input Parameters : Use WIEN2k or VASP with GGA+U (Hubbard U = 6–8 eV for Dy 4f orbitals).

Validation : Compare calculated magnetic moments with experimental SQUID data.

Band Structure Analysis : Identify hybridization between Co 3d and Dy 4f orbitals.

Collaboration : Partner with computational groups to cross-verify results and address convergence issues .

Basic: How to design a literature review framework for Co₃Dy research?

Methodological Answer:

  • Keyword Strategy : Use Boolean terms like "(cobalt OR Co) AND (dysprosium OR Dy) AND (alloy OR intermetallic) NOT patent" in Scopus/Web of Science.
  • Source Evaluation : Prioritize peer-reviewed journals (e.g., Journal of Alloys and Compounds) over preprints.
  • Gaps Identification : Tabulate unresolved issues (e.g., "temperature-dependent phase transitions") to guide hypotheses .

Q. Table 2: Common Research Gaps in Co₃Dy Literature

Gap CategoryExample QuestionPriority Level (1–5)
Thermal StabilityDoes Co₃Dy decompose above 500°C?3
MagnetostrictionHow does strain affect Hc at 300 K?4

Advanced: Addressing reproducibility challenges in Co₃Dy synthesis

Methodological Answer:

  • Protocol Standardization : Publish detailed synthesis steps (e.g., heating rates, crucible material) in open-access repositories like Zenodo.
  • Environmental Controls : Monitor lab humidity (<10% RH) to minimize Dy oxidation.
  • Independent Replication : Collaborate with external labs to verify phase purity and magnetic properties. Use interlaboratory studies to identify systematic errors .

Basic: What statistical methods are appropriate for analyzing Co₃Dy property data?

Methodological Answer:

  • Outlier Detection : Apply Grubbs’ test to magnetic susceptibility datasets.
  • Error Propagation : Calculate uncertainty in Hc using Monte Carlo simulations.
  • Multivariate Analysis : Use PCA to correlate synthesis parameters (e.g., annealing time) with magnetic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.